molecular formula C7H8N2O3 B183313 2-Ethoxy-5-nitropyridine CAS No. 31594-45-3

2-Ethoxy-5-nitropyridine

Cat. No. B183313
CAS RN: 31594-45-3
M. Wt: 168.15 g/mol
InChI Key: LYDVDLYMQVSLQD-UHFFFAOYSA-N
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Description

2-Ethoxy-5-nitropyridine is a chemical compound with the empirical formula C7H8N2O3 . It has a molecular weight of 168.15 .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-5-nitropyridine consists of a pyridine ring substituted with an ethoxy group at the 2-position and a nitro group at the 5-position .


Physical And Chemical Properties Analysis

2-Ethoxy-5-nitropyridine has a density of 1.2±0.1 g/cm3, a boiling point of 272.3±20.0 °C at 760 mmHg, and a melting point of 90-94 °C (lit.) . It has a molar refractivity of 42.2±0.3 cm3, and a molar volume of 135.0±3.0 cm3 .

Scientific Research Applications

  • 2-Ethoxy-5-nitropyridine has been utilized in substitution reactions to create various substituted pyridines. This includes the formation of 2-ethoxy-5-nitropyridine with high yields, demonstrating its potential in organic synthesis (Bakke & Sletvold, 2003).

  • The reactivity of nitropyridine derivatives towards ammonia in different solvents, including 2-ethoxy-5-nitropyridine, has been studied. This research provides insights into solvent effects on the chemical behavior of these compounds (Hertog & Jouwersma, 1953).

  • 2-Amino-5-ethoxypyridine, a compound related to 2-Ethoxy-5-nitropyridine, has been synthesized, and its preparation methods have been investigated. This work contributes to the methodology of pyridine derivative synthesis (Hertog et al., 2010).

  • Pyridine derivatives, including those related to 2-Ethoxy-5-nitropyridine, have been studied for their antimitotic and antitumor properties. These compounds show potential as anticancer agents (Temple et al., 1992).

  • 2-Ethoxy-5-nitropyridine derivatives have been used to develop fluorescent probes for detecting metal ions, such as Fe3+ and Hg2+, in aqueous media. This application is significant in environmental and biological systems (Singh et al., 2020).

  • The conformational stability and vibrational spectral studies of nitropyridine compounds, including those similar to 2-Ethoxy-5-nitropyridine, have been analyzed using density functional theory. This research aids in understanding molecular stability and reactivity (Balachandran et al., 2012).

  • 2-Ethoxy-5-nitropyridine has been used in the heterodimerization of cysteine-containing peptides, demonstrating its utility in peptide chemistry (Rabanal et al., 1996).

Safety And Hazards

2-Ethoxy-5-nitropyridine is classified as a skin irritant (Category 2) and can cause serious eye irritation .

properties

IUPAC Name

2-ethoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7-4-3-6(5-8-7)9(10)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDVDLYMQVSLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304343
Record name 2-Ethoxy-5-nitropyridine
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-nitropyridine

CAS RN

31594-45-3
Record name 2-Ethoxy-5-nitropyridine
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Record name NSC 165481
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Record name 31594-45-3
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Record name 2-Ethoxy-5-nitropyridine
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Synthesis routes and methods I

Procedure details

To anhydrous ethanol (250 ml) were added sodium (2.25 g, 97.8 mmol) then 2-chloro-5-nitropyridine (15 g, 9.46 mmol) under argon. The resulting mixture was heated at reflux for 10 hrs. After cooling slightly, the mixture was filtered to remove undissolved particles. The filtrate was condensed by rotary evaporation. The residue was triturated with abs ethanol (50 ml). The solid was collected by filtration and dried giving 13.5 g of the product: mp 90-92° C. mass spectrum (electrospray, m/e): 169 (M+H); IR cm−1: 1600, 1508, 1378, 1290, 1118, 1027; H-NMR δ(CDCl3): 1.431 (3H, t, CH3), 4.512 (2H, q, CH2), 6.800 (1H, d, C3-H), 8.337 (1H, dd, C4-H), 9.068 (1H, d, C5-H). See: Friedman et. al., J. Amer. Che. Soc., 69, 1947, 1204.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Chloro-5-nitropyridine was added to a homogeneous solution of potassium hydroxide (3.93 g, 70 mmol) in ethanol (35 mL) at ambient temperature. The reaction mixture was stirred for 1 h, then diluted with saturated aqueous ammonium chloride and cooled in an ice bath. The precipitate was collected, rinsed with water and dried to give 3.60 g of 2-ethoxy-5-nitropyridine as a beige solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
JM Bakke, I Sletvold - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
We have investigated reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt in which substitution of the sulfonate group by oxygen, nitrogen and halogen nucleophiles has …
Number of citations: 11 pubs.rsc.org
NM Chung, H Tieckelmann - The Journal of Organic Chemistry, 1970 - ACS Publications
Electron-withdrawing groups on the 5 position of 2-pyridone caused increased N-alkylation. The effect was more pronounced with silver salts than with sodium salts. Only small solvent …
Number of citations: 80 pubs.acs.org
K Samir, C Kamlesh, M Santanu, S Rajiv… - Research Journal of …, 2011 - isca.me
… Extension of this work using methanol and ethanol instead of amine gave 3-chloro-2-methoxy-5-nitropyridine and 3chloro-2-ethoxy-5-nitropyridine respectively (70-75%) and …
Number of citations: 4 isca.me
HJ Den Hertog, CR Kolder… - Recueil des Travaux …, 1951 - Wiley Online Library
… It was found that the reaction mixture consisted of 2-ethoxy5-nitropyridine (VI) and a mononitro-derivative of 2-ethoxypyridineN-oxide (VIII) . The latter compound was undoubtedly the …
Number of citations: 63 onlinelibrary.wiley.com
HJW van den Haak… - Recueil des Travaux …, 1980 - Wiley Online Library
… , using 3-bromo-5-nitro2(1 H)-pyridinone (1) as starting substance, and involving the formation of the silver salt (8), ethylation of 8 with ethyl iodide to 3-bromo-2-ethoxy-5-nitropyridine (2…
Number of citations: 13 onlinelibrary.wiley.com
T Takahashi, E Yoshii - Pharmaceutical Bulletin, 1954 - jstage.jst.go.jp
… of 2~ethoxy~5~nitropyridine was added in small portions to a solution of 225 g. of SHCIz‘szo in 450 cc. of 35,% HCl with efi‘icient stirring over a period of 20 mins., when the reduction …
Number of citations: 3 www.jstage.jst.go.jp
RM Dodson, EH Jancis, G Klose - The Journal of Organic …, 1970 - ACS Publications
cis-and trans-2, 4-diphenylthietane (IV and V), their 1-oxides (VI and VII, respectively), and their 1, 1-dioxides (VIII and IX, respectively) havebeen synthesized. Configurations were …
Number of citations: 47 pubs.acs.org
HJW van den Haak - 1981 - search.proquest.com
In the introduction of this thesis (chapter 1) the reactions of naphthyridines with potassium amide which were known at the start of our research are reviewed. It is shown in chapter 2, …
Number of citations: 4 search.proquest.com
DA Carcache, A Vulpetti, J Kallen… - Journal of medicinal …, 2018 - ACS Publications
The transcription factor RORγt is an attractive drug-target due to its role in the differentiation of IL-17 producing Th17 cells that play a critical role in the etiopathology of several …
Number of citations: 23 pubs.acs.org
CM Glinkerman - 2018 - search.proquest.com
The inverse electron demand Diels–Alder cycloaddition reactions of heterocyclic azadienes comprise a powerful methodology that has found impactful application in the areas of total …
Number of citations: 0 search.proquest.com

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